Isobornyl methacrylate
Overview
Description
Exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate: is an organic compound with the molecular formula C14H22O2. It is a derivative of methacrylic acid and is known for its unique bicyclic structure. This compound is commonly used in the production of polymers and resins due to its excellent adhesion properties and resistance to environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isobornyl methacrylate typically involves the esterification of methacrylic acid with exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of methacrylic acid and exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl alcohol into the reactor, along with the catalyst. The reaction mixture is maintained at an elevated temperature to ensure complete conversion of the reactants to the desired ester. The product is then purified through distillation or other separation techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl alcohol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Transesterification: Catalysts like sodium methoxide or titanium alkoxides are used.
Major Products Formed:
Polymerization: Polymers and copolymers with varying properties.
Hydrolysis: Methacrylic acid and exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl alcohol.
Transesterification: Different esters depending on the alcohol used
Scientific Research Applications
Exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: It is employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: It is used in the formulation of dental materials, bone cements, and other medical adhesives.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion and resistance properties
Mechanism of Action
The mechanism of action of Isobornyl methacrylate primarily involves its ability to undergo polymerization. The methacrylate group can form free radicals in the presence of initiators, leading to the formation of polymer chains. These polymer chains can interact with various substrates, providing strong adhesion and resistance to environmental factors. The bicyclic structure of the compound also contributes to its rigidity and stability .
Comparison with Similar Compounds
Exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acrylate: Similar in structure but contains an acrylate group instead of a methacrylate group.
Isobornyl methacrylate: A closely related compound with similar properties and applications.
Bornyl isovalerate: Another bicyclic ester with different functional groups and applications .
Uniqueness: Exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate is unique due to its combination of a methacrylate group and a rigid bicyclic structure. This combination imparts excellent adhesion properties, resistance to environmental factors, and the ability to form stable polymers. Its versatility in various applications, from medical devices to industrial coatings, sets it apart from other similar compounds .
Properties
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4/h10-11H,1,6-8H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXXETNIOYFMLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860016 | |
Record name | 2-Bornyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid; [MSDSonline] | |
Record name | 2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isobornyl methacrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5670 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
112-117 °C at 0.33 kPa | |
Record name | ISOBORNYL METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.980 @ 25 °C | |
Record name | ISOBORNYL METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.11 [mmHg], 0.11 mm Hg @ 25 °C /Estimated/ | |
Record name | Isobornyl methacrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5670 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ISOBORNYL METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
7534-94-3, 16868-12-5 | |
Record name | 2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Bornyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.549 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOBORNYL METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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